3-benzoyl-7-hydroxy-2H-chromen-2-one
Overview
Description
3-Benzoyl-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C16H10O4. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry . This compound is characterized by the presence of a benzoyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-2-one structure .
Scientific Research Applications
3-Benzoyl-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a hydroxyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-benzoyl-7-oxo-2H-chromen-2-one, while reduction of the benzoyl group can produce 3-hydroxy-7-hydroxy-2H-chromen-2-one .
Mechanism of Action
The mechanism of action of 3-benzoyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of dipeptidyl peptidase III, a zinc-dependent exopeptidase involved in various physiological processes . The compound binds to the enzyme’s active site, preventing substrate access and thereby inhibiting its activity . Additionally, the hydroxyl group at the 7-position plays a crucial role in stabilizing the compound-enzyme complex through hydrogen bonding interactions .
Comparison with Similar Compounds
3-Benzoyl-7-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives such as:
3-Benzoyl-7-hydroxycoumarin: Similar structure but lacks the chromen-2-one moiety.
7-Hydroxy-4-methylcoumarin: Contains a methyl group at the 4-position instead of a benzoyl group at the 3-position.
3-Acetyl-7-hydroxycoumarin: Contains an acetyl group at the 3-position instead of a benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-benzoyl-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-12-7-6-11-8-13(16(19)20-14(11)9-12)15(18)10-4-2-1-3-5-10/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPLMCCTUJLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419943 | |
Record name | 3-benzoyl-7-hydroxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19088-67-6 | |
Record name | 3-benzoyl-7-hydroxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-benzoyl-7-hydroxy-2H-chromen-2-one interact with hDPP III and what are the potential downstream effects?
A: Molecular docking studies predict that this compound binds to the inter-domain cleft region of hDPP III []. This binding interaction is further stabilized by the crucial role of the 7-OH group on the coumarin core and key amino acid residues within the enzyme's active site, including Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390. While the precise downstream effects of this inhibition are still under investigation, inhibiting hDPP III activity could have implications for various physiological processes, including pain modulation, blood pressure regulation, and potentially even cancer progression, given the enzyme's implicated roles in these areas. Further research is needed to fully elucidate the therapeutic potential and potential side effects of hDPP III inhibition by this compound.
Q2: What is the relationship between the structure of this compound and its ability to inhibit hDPP III?
A: The study employed Quantitative Structure-Activity Relationship (QSAR) modeling to investigate this relationship []. The model indicated that the presence of larger substituents containing double or triple bonds and aromatic hydroxyl groups on the coumarin scaffold enhanced inhibitory activity against hDPP III. Specifically, the presence of the benzoyl group at position 3 and the hydroxyl group at position 7 of the coumarin core in this compound appear to be critical for its potent inhibitory activity. This information can guide the design of even more potent and selective hDPP III inhibitors based on the coumarin scaffold.
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